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Abstract
This technical guide provides an in-depth analysis of (2,3-Dihydrobenzofuran-2-
yl)methanamine hydrochloride, a compound of significant interest to the scientific

community. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in

medicinal chemistry, frequently appearing in molecules with potent biological activity.[1][2][3]

This document serves as a comprehensive resource for researchers and drug development

professionals, detailing the compound's systematic nomenclature, physicochemical properties,

a validated synthetic pathway, and rigorous analytical characterization methodologies. By

integrating field-proven insights with foundational scientific principles, this guide explains not

only the procedures but also the underlying causality for experimental choices, ensuring a

robust and reproducible understanding of this important chemical entity.

Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity begins with its formal nomenclature and

fundamental properties. This section establishes the systematic name and key physical data for

the title compound.
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International Union of Pure and Applied Chemistry
(IUPAC) Nomenclature
The systematic name for the parent molecule is 2,3-dihydro-1-benzofuran-2-ylmethanamine.[4]

The hydrochloride salt is therefore named (2,3-Dihydro-1-benzofuran-2-yl)methanamine

hydrochloride. The numbering of the benzofuran ring system assigns the oxygen atom position

1, with the subsequent atoms of the heterocyclic ring numbered 2 and 3. The methanamine

substituent is located at the 2-position.

Chemical Structure
Chemical structure of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Figure 1. 2D Structure of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride.

Physicochemical Data Summary
The fundamental properties of the compound are crucial for experimental design, including

solubility testing, formulation, and dosage calculations. The data below has been consolidated

from authoritative chemical databases.

Property Value Source

Molecular Formula C₉H₁₂ClNO PubChem CID: 24229475[5]

Molecular Weight 185.65 g/mol Matrix Fine Chemicals[6]

CAS Number 19997-54-7 Santa Cruz Biotechnology[7]

Parent Amine Formula C₉H₁₁NO PubChem CID: 29905[4]

Parent Amine MW 149.19 g/mol PubChem CID: 29905[4]

Parent Amine CAS 21214-11-9 Sigma-Aldrich[8]

Appearance
White to off-white solid

(predicted)
N/A

Solubility
Soluble in water, methanol

(predicted)
N/A
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Synthesis and Purification
The synthesis of 2,3-dihydrobenzofuran derivatives is a well-explored area of organic

chemistry.[9][10] The following section details a robust and logical synthetic route to obtain

high-purity (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, starting from

commercially available materials.

Retrosynthetic Analysis and Strategy
The core directive in designing this synthesis is to build the dihydrobenzofuran ring system first,

followed by the introduction and modification of the side chain. Our retrosynthetic approach

disconnects the target molecule at the C-N bond of the aminomethyl group, tracing back to a

key intermediate, 2-(bromomethyl)-2,3-dihydrobenzofuran. This intermediate can be formed

from the corresponding alcohol, which, in turn, is accessible from a common precursor like 2-

coumaranone via reduction. The final step is the formation of the hydrochloride salt.
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(2,3-Dihydrobenzofuran-2-yl)methanamine HCl

(2,3-Dihydrobenzofuran-2-yl)methanamine

 HCl addition 

2-(Azidomethyl)-2,3-dihydrobenzofuran

 Azide Reduction (e.g., H₂, Pd/C) 

2-(Bromomethyl)-2,3-dihydrobenzofuran

 Nucleophilic Substitution (NaN₃) 

(2,3-Dihydrobenzofuran-2-yl)methanol

 Bromination (e.g., PBr₃) 

2-Coumaranone (Dihydrobenzofuran-2(3H)-one)

 Carbonyl Reduction (e.g., NaBH₄) 

Click to download full resolution via product page

Diagram 1: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Three-Step Synthesis
This protocol is designed for self-validation, with clear checkpoints for characterization of

intermediates.

Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol
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Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Coumaranone (1.0 eq)

dissolved in anhydrous methanol (approx. 0.2 M concentration).

Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq)

portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: The

portion-wise addition controls the exothermic reaction and prevents side reactions.

Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Workup: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the

pH is ~6-7. Remove methanol under reduced pressure. Extract the aqueous residue with

ethyl acetate (3x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by

silica gel chromatography if necessary.

Step 2: Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran

Setup: Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a

flask under nitrogen. Cool to 0 °C.

Bromination: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise. Stir at 0 °C for 2 hours.

Insight: This in-situ conversion to the bromide is often cleaner than isolating the potentially

unstable brominated intermediate.

Substitution: In a separate flask, dissolve sodium azide (NaN₃) (3.0 eq) in

dimethylformamide (DMF). Add the cold DCM solution containing the in-situ generated

bromide to the azide solution.

Reaction: Allow the mixture to warm to room temperature and stir overnight.

Workup: Pour the reaction mixture into water and extract with diethyl ether (3x volumes).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
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and concentrate carefully under reduced pressure. Safety Note: Sodium azide is highly toxic,

and organic azides are potentially explosive. Handle with extreme caution.

Step 3: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride

Reduction: Dissolve the azide intermediate (1.0 eq) in methanol. Add Palladium on Carbon

(10% Pd/C, 5 mol%).

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (via

balloon or Parr shaker) at room temperature. Stir vigorously until TLC or GC-MS indicates

complete consumption of the azide. Expertise: Vigorous stirring is critical for efficient mass

transfer in heterogeneous catalysis.

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst,

washing the pad with methanol.

Salt Formation: Concentrate the filtrate. Re-dissolve the resulting free amine in a minimal

amount of diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring

until precipitation is complete.

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether,

and dry in a vacuum oven to yield the final hydrochloride salt.

Comprehensive Analytical Characterization
Structure elucidation and purity assessment are paramount. A multi-technique, orthogonal

approach ensures the unambiguous identification and quality of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Spectra should be

acquired in a solvent like DMSO-d₆ or D₂O.
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¹H NMR

(Predicted)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic Protons 6.8 - 7.2 m 4H Ar-H

Chiral Proton ~4.8 - 5.0 m 1H O-CH-CH₂

Methylene

Protons (Ring)
~3.0 - 3.4 m 2H Ar-CH₂-CH

Methylene

Protons (Side

Chain)

~2.9 - 3.2 m 2H CH-CH₂-NH₃⁺

Ammonium

Protons
~8.0 - 8.5 br s 3H -NH₃⁺

Note: The diastereotopic methylene protons on the ring and side chain may present as

complex multiplets (e.g., ABX systems), a known feature in similar dihydrobenzofuran

structures.[11]

¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Aromatic Carbons 110 - 160 6 x Ar-C

Chiral Carbon ~78 - 82 O-CH-CH₂

Methylene Carbon (Side

Chain)
~42 - 46 CH-CH₂-NH₃⁺

Methylene Carbon (Ring) ~30 - 34 Ar-CH₂-CH

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation analysis. For the free base, analysis by GC-MS with electron ionization (EI) is

suitable.

Expected Molecular Ion (M⁺•): m/z = 149.19 (corresponding to the free base C₉H₁₁NO).
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Key Fragmentation: The fragmentation of dihydrobenzofuran derivatives is well-documented.

[12] A primary fragmentation pathway involves the loss of the aminomethyl side chain and

rearrangements of the dihydrobenzofuran ring.

[C₉H₁₁NO]⁺•
m/z = 149

[C₈H₇O]⁺
m/z = 119

- •CH₂NH₂

[CH₄N]⁺
m/z = 30

α-cleavage

[C₇H₇]⁺
m/z = 91

- CO

Click to download full resolution via product page

Diagram 2: Predicted EI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups. As an amine hydrochloride, the spectrum will

show characteristic absorptions for the ammonium group (NH₃⁺) that are distinct from a

primary amine (NH₂).[13]
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Strong, Broad N-H stretching (in -NH₃⁺)

3050 - 3000 Medium Aromatic C-H stretching

2960 - 2850 Medium Aliphatic C-H stretching

~1610 & ~1500 Medium
N-H bending (asymmetric &

symmetric in -NH₃⁺)[14]

~1220 Strong Aryl-O-Alkyl C-O stretching

~750 Strong
ortho-disubstituted benzene C-

H bend

Insight: The broad, strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of an amine

salt and clearly distinguishes it from the two sharp peaks expected for a primary amine around

3400-3300 cm⁻¹.[13]

Chromatographic Purity Analysis
Gas chromatography is a suitable method for assessing the purity of the corresponding free

amine. The hydrochloride salt must first be neutralized.[15][16]

Protocol: GC-MS Purity Assay

Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt. Dissolve in 1 mL of

methanol. Add 50 µL of a strong base (e.g., 1 M KOH in methanol) to liberate the free amine.

GC Conditions:

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5

min.

Carrier Gas: Helium at 1.0 mL/min.
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MS Detector: Scan from m/z 35 to 400.

Analysis: Purity is determined by the peak area percentage of the main component

corresponding to the free amine (retention time and mass spectrum).

Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment.

Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May

cause respiratory irritation.[17]

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

nitrile gloves.[17][18]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[18]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention.[17]

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[18]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[18]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

Spill Management: Vacuum or sweep up material and place it into a suitable disposal

container. Avoid creating dust.[18]

Relevance in Drug Discovery: The Privileged
Scaffold
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The 2,3-dihydrobenzofuran motif is a cornerstone in modern medicinal chemistry. Its rigid,

three-dimensional structure provides a defined orientation for pharmacophoric elements,

making it an ideal scaffold for targeting various biological receptors and enzymes. Its presence

in numerous bioactive molecules has led to its classification as a "privileged structure."

Notable examples of drug discovery programs utilizing this scaffold include:

Anti-Inflammatory Agents: Derivatives have been designed as potent inhibitors of

microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammation

pathway.[1]

Neuropathic Pain and CNS Disorders: The scaffold has been used to develop potent and

selective agonists for the cannabinoid receptor 2 (CB₂), a promising target for treating pain

and neuroinflammation.[19]

Neurological and Psychological Disorders: More recently, 2,3-dihydrobenzofuran derivatives

have been investigated as inhibitors of phosphodiesterase 1B (PDE1B), a target for treating

cognitive and neurological disorders.[2]

The title compound, (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, serves as a

valuable building block or lead compound for libraries aimed at these and other important

biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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